CCR6 is classified as a G protein-coupled receptor (GPCR), specifically within the chemokine receptor family. It is primarily activated by the chemokine CC ligand 20 (CCL20). The inhibition of CCR6 has been linked to therapeutic effects in diseases such as multiple sclerosis, rheumatoid arthritis, and various cancers, making it a target for drug development .
The synthesis of CCR6 inhibitor 1 involves several key steps that utilize organic chemistry techniques. While specific synthetic pathways can vary, they generally include:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields and purity.
The molecular structure of CCR6 inhibitor 1 can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Key structural features include:
Data from structural studies indicate that CCR6 inhibitors often exhibit a U-shaped conformation which is energetically favorable for binding to the receptor's allosteric sites .
Chemical reactions involving CCR6 inhibitor 1 primarily focus on its interactions with the CCR6 receptor. These can include:
Quantitative assays such as thermal shift assays can be used to measure binding affinity and stability of the complex formed between the inhibitor and the receptor .
The mechanism of action of CCR6 inhibitor 1 involves several key processes:
Studies have shown that this mechanism can effectively reverse resistance in cancer treatments by modulating metabolic pathways associated with tumor growth .
CCR6 inhibitor 1 possesses distinct physical and chemical properties that influence its efficacy:
Characterization techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) are commonly employed to assess these properties.
The applications of CCR6 inhibitor 1 span various fields:
The CCR6/CCL20 axis is a chemokine-receptor pair critical for immune cell trafficking and inflammatory responses. Unlike most chemokine networks, CCR6 binds exclusively to CCL20 (macrophage inflammatory protein-3α), forming a monogamous signaling pair [1] [9]. This axis regulates the migration of CCR6-expressing cells, including pro-inflammatory Th17 lymphocytes, regulatory T cells (Tregs), dendritic cells, and B cells [1] [10]. Under physiological conditions, it maintains mucosal immunity and lymphoid tissue architecture, particularly in Peyer’s patches and isolated lymphoid follicles [10]. However, dysregulation of this axis drives pathogenesis in autoimmune diseases (e.g., rheumatoid arthritis, psoriasis, inflammatory bowel disease) and cancers [6] [9]. Elevated CCL20 levels correlate with disease severity—for example, rheumatoid arthritis patients show increased salivary CCL20/CCR6 alongside IL-17A, confirming Th17 recruitment to inflamed joints [2].
Table 1: Diseases Associated with CCR6/CCL20 Dysregulation
Disease Category | Key Pathogenic Mechanisms | Biomarkers/Clinical Correlations |
---|---|---|
Autoimmune (e.g., RA) | Th17 cell recruitment to synovium | ↑ CCL20, CCR6, IL-17A in saliva/serum [2] |
Inflammatory (e.g., IBD) | Neutrophil/T-cell infiltration in colon | CCR6 knockout reduces colitis severity [7] |
Respiratory (e.g., COPD) | Airway remodeling, inflammation | CCL20 overexpression in lung epithelium [3] |
Oncology (e.g., NSCLC) | Treg recruitment, immunosuppression | CCR6 linked to EGFR inhibitor resistance [5] |
CCR6, a class A G protein-coupled receptor (GPCR), activates multiple downstream effectors upon CCL20 binding. The canonical pathway involves Gαi-mediated inhibition of adenylate cyclase, reducing intracellular cAMP. Concurrently, Gβγ subunits trigger phospholipase C (PLC) activation, increasing calcium flux and activating protein kinase C (PKC) [1] [9]. Non-canonical signaling engages β-arrestin, which scaffolds kinases like c-Src, ERK1/2, and p38, amplifying inflammatory gene expression [9]. In Th17 cells, this cascade induces IL-17, IL-21, and IL-22 production, propagating inflammation [1] [6]. The receptor’s structure—featuring a shallow extracellular pocket—allows precise CCL20 docking via residues Y27/L38 in extracellular loops (ECLs), making it druggable by inhibitors [1] [8].
Table 2: Key CCR6 Signaling Pathways and Functional Outcomes
Signaling Pathway | Key Molecules | Biological Outcome |
---|---|---|
Gαi-dependent | ↓ cAMP, ↑ Ca²⁺, PLCγ | Chemotaxis, actin polymerization [9] |
β-arrestin-mediated | ERK1/2, p38, JNK | Cytokine production (IL-17), cell survival [9] |
PI3K/AKT | AKT, mTOR | Cell proliferation, metastasis in cancers [6] |
NF-κB/STAT3 | Inflammatory genes | Stemness, therapy resistance [6] |
The CCR6/CCL20 axis is a compelling therapeutic target for three reasons:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: